4-[3-(Diethylamino)propoxy]benzaldehyde
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
26815-09-8 |
|---|---|
Molecular Formula |
C14H21NO2 |
Molecular Weight |
235.32 g/mol |
IUPAC Name |
4-[3-(diethylamino)propoxy]benzaldehyde |
InChI |
InChI=1S/C14H21NO2/c1-3-15(4-2)10-5-11-17-14-8-6-13(12-16)7-9-14/h6-9,12H,3-5,10-11H2,1-2H3 |
InChI Key |
ZWSCYSJDRXOETA-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCCOC1=CC=C(C=C1)C=O |
Origin of Product |
United States |
Synthetic Methodologies for 4 3 Diethylamino Propoxy Benzaldehyde
Established Synthetic Pathways
The primary routes for synthesizing 4-[3-(Diethylamino)propoxy]benzaldehyde involve creating an ether linkage to the phenolic group of 4-hydroxybenzaldehyde (B117250) or functionalizing a pre-existing side chain.
Alkylation and Etherification Approaches
The most common and direct method for synthesizing this compound is through a Williamson ether synthesis. This approach involves the alkylation of a phenoxide with an appropriate alkyl halide.
The reaction typically proceeds by deprotonating 4-hydroxybenzaldehyde with a suitable base to form a more nucleophilic phenoxide ion. This intermediate then undergoes a nucleophilic substitution reaction (SN2) with a haloalkyl amine, such as 3-(diethylamino)propyl chloride.
Reaction Scheme:
Step 1 (Deprotonation): 4-hydroxybenzaldehyde reacts with a base (e.g., potassium carbonate, sodium hydride) in a polar aprotic solvent (e.g., acetone, DMF) to form the potassium or sodium salt of the phenoxide.
Step 2 (Alkylation): The phenoxide ion attacks the electrophilic carbon of 3-(diethylamino)propyl chloride, displacing the chloride ion and forming the desired ether linkage.
This method is analogous to the synthesis of other phenolic ethers, such as 4-phenacyloxy benzaldehyde (B42025) derivatives, where 4-hydroxybenzaldehyde is reacted with phenacyl bromide. orientjchem.org The use of a base like triethylamine can also facilitate this type of etherification. orientjchem.org
Reductive Amination and Amine-Functionalization Strategies
An alternative conceptual pathway involves the functionalization of a pre-existing aldehyde-containing molecule. While less direct for this specific compound, reductive amination is a powerful tool for synthesizing amines. masterorganicchemistry.comyoutube.com This strategy would involve a multi-step process where a precursor molecule containing a propoxybenzaldehyde backbone and a terminal reactive group (like an aldehyde or ketone) is reacted with diethylamine.
The process of reductive amination involves two key steps:
Formation of an iminium ion from the reaction of a carbonyl group with a secondary amine (diethylamine).
Reduction of the iminium ion to the corresponding tertiary amine.
Common reducing agents for this purpose include sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH3CN), which are mild enough to selectively reduce the iminium ion without affecting the aldehyde group on the aromatic ring. masterorganicchemistry.compurdue.edu This method is widely used in the synthesis of complex amines and avoids issues of over-alkylation that can occur with direct alkylation of amines. masterorganicchemistry.com
Optimization of Reaction Conditions for Enhanced Yield and Selectivity
Optimizing reaction conditions is critical for maximizing product yield and purity while minimizing reaction time and by-product formation. For the primary etherification pathway, several factors can be adjusted.
| Parameter | Condition | Effect on Yield and Selectivity | Source |
| Base | Stronger bases (e.g., NaH) vs. weaker bases (e.g., K2CO3) | Stronger bases ensure complete deprotonation of the phenol, potentially leading to faster reaction rates and higher yields. Weaker bases are often sufficient and safer for large-scale operations. | organic-chemistry.org |
| Solvent | Polar aprotic solvents (DMF, DMSO, Acetonitrile) | These solvents effectively solvate the cation of the base while leaving the phenoxide nucleophile reactive, promoting the SN2 reaction. | organic-chemistry.org |
| Temperature | Elevated temperatures (e.g., reflux) | Increasing the temperature generally increases the reaction rate. However, excessively high temperatures can lead to side reactions and decomposition. The optimal temperature depends on the specific solvent and reactants used. | mdpi.com |
| Reactant Ratio | Slight excess of the alkylating agent | Using a slight excess of 3-(diethylamino)propyl chloride can help drive the reaction to completion, ensuring that all the 4-hydroxybenzaldehyde is consumed. | mdpi.com |
Manipulating the molar ratio of reagents and reaction temperature can significantly control the course of the reaction and the final product yields. mdpi.com For instance, in related three-component reactions, lowering the temperature has been shown to result in the formation of a single product, whereas higher temperatures might produce a mixture. mdpi.com
Process Scale-Up Considerations in Chemical Production
Transitioning a synthetic route from a laboratory setting to industrial production introduces several challenges that must be addressed to ensure safety, efficiency, and cost-effectiveness.
Key considerations for scaling up the synthesis of this compound include:
Heat Management: The etherification reaction is often exothermic. On a large scale, efficient heat dissipation is crucial to prevent thermal runaways. This requires the use of jacketed reactors with precise temperature control.
Mixing and Mass Transfer: Ensuring homogenous mixing of reactants is more challenging in large reactors. Inefficient mixing can lead to localized "hot spots" or areas of high concentration, resulting in side reactions and reduced yields. The choice of impeller type and agitation speed is critical.
Reagent Addition Strategy: In a large-scale batch process, the method of reagent addition is important. For example, the slow, controlled addition of the alkylating agent can help manage the reaction exotherm and improve selectivity. nih.gov
Solvent Selection and Recovery: While solvents like DMF are effective, their high boiling points and potential toxicity can complicate removal and recycling on a large scale. Alternative, more environmentally friendly solvents may need to be evaluated.
Work-up and Isolation: The procedures for quenching the reaction and isolating the product must be scalable. This includes handling large volumes of aqueous and organic waste streams.
Purification Techniques for Synthetic Products
After synthesis, the crude this compound must be purified to remove unreacted starting materials, by-products, and residual solvents.
Common purification techniques include:
Acid-Base Extraction: The tertiary amine functionality of the product allows for purification via acid-base extraction. The crude product can be dissolved in an organic solvent and washed with a dilute acid solution (e.g., HCl). The protonated amine salt will move to the aqueous layer, leaving non-basic impurities behind. The aqueous layer can then be basified (e.g., with NaOH) to regenerate the free amine, which can be extracted back into an organic solvent. google.com This method is highly effective for separating N-substituted aminobenzaldehydes from non-basic impurities. google.com
Crystallization/Recrystallization: If the product is a solid at room temperature, recrystallization from a suitable solvent system is a powerful technique for achieving high purity. google.com The process involves dissolving the crude product in a hot solvent and allowing it to cool slowly, causing the pure compound to crystallize while impurities remain in the solution.
Column Chromatography: For laboratory-scale purification or for removing impurities with similar properties, flash column chromatography using a stationary phase like silica gel is often employed. rsc.org A solvent system (eluent) is chosen to allow the desired product to separate effectively from impurities as it passes through the column.
Distillation: If the product is a high-boiling liquid, vacuum distillation can be used to separate it from non-volatile impurities or solvents with significantly different boiling points.
The choice of purification method depends on the physical properties of the product and the nature of the impurities present. Often, a combination of these techniques is required to achieve the desired level of purity.
Chemical Reactivity and Transformational Applications of 4 3 Diethylamino Propoxy Benzaldehyde
Condensation Reactions in Complex Molecular Architectures
The aldehyde functional group in 4-[3-(Diethylamino)propoxy]benzaldehyde serves as a reactive site for various condensation reactions, which are fundamental to the construction of larger, more complex molecular frameworks. The electron-donating nature of the para-substituted propoxy-amine chain influences the reactivity of the aldehyde, facilitating its participation in reactions that lead to the formation of diverse molecular scaffolds.
Derivatization in Chalcone Frameworks
Chalcones, which are precursors to flavonoids, are characterized by an open-chain structure where two aromatic rings are linked by a three-carbon α,β-unsaturated carbonyl system. nih.gov The synthesis of chalcones is often achieved through the Claisen-Schmidt condensation, a base-catalyzed reaction between an aromatic aldehyde and an acetophenone. scialert.net In this reaction, this compound can be condensed with various substituted acetophenones to yield chalcone derivatives with a diethylaminopropoxy moiety.
The general reaction scheme involves the deprotonation of the α-carbon of the acetophenone by a base, such as sodium hydroxide or potassium hydroxide, to form an enolate ion. scialert.net This nucleophilic enolate then attacks the electrophilic carbonyl carbon of this compound. The subsequent aldol (B89426) addition product readily undergoes dehydration to form the stable, conjugated chalcone structure. scielo.org.bo The presence of the diethylamino group in the final chalcone structure can impart desirable properties, such as enhanced fluorescence or biological activity. For instance, chalcones bearing a dimethylamino group have been investigated for their cytotoxic potential against cancer cell lines. nih.gov
| Reactant 1 | Reactant 2 | Catalyst | Product Type | Ref. |
| This compound | Substituted Acetophenone | NaOH or KOH | Chalcone Derivative | scialert.net |
| 4-(Dimethylamino)benzaldehyde | Acetophenone | 10% NaOH | 4-Dimethylamino Chalcone | researchgate.net |
| 4-(Dimethylamino)benzaldehyde | 6-hydroxy-1-tetralone | 15 M NaOH | Fluorescent Chalcone | nih.gov |
Incorporation into Porphyrin Scaffolds
Porphyrins are large heterocyclic macrocycles composed of four modified pyrrole subunits interconnected at their α-carbon atoms via methine bridges. The synthesis of meso-substituted porphyrins can be achieved through the acid-catalyzed condensation of an aldehyde with pyrrole. orgsyn.orgnih.gov this compound can be utilized in such syntheses to introduce the diethylaminopropoxyphenyl group at the meso positions of the porphyrin ring.
The reaction, often carried out in a high-boiling solvent like propionic acid, involves the electrophilic substitution of the pyrrole ring by the protonated aldehyde. scienceopen.comuakron.edu This leads to the formation of a porphyrinogen, which is then oxidized to the stable, aromatic porphyrin. liverpool.ac.uk The introduction of the diethylaminopropoxy group can modify the electronic properties and solubility of the resulting porphyrin, which is advantageous for applications in photodynamic therapy or as a photosensitizer. scienceopen.com
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type | Ref. |
| This compound | Pyrrole | Acid (e.g., TFA, propionic acid), followed by oxidation | meso-Tetra(diethylaminopropoxyphenyl)porphyrin | orgsyn.orguakron.edu |
| 4-Dimethylaminobenzldehyde | Pyrrole | Dry toluene, reflux | Schiff base of Tetra(aminophenyl)porphyrin | scienceopen.com |
| Benzaldehyde (B42025) | Pyrrole | Trifluoroacetic acid, followed by air oxidation | 5,10,15,20-Tetraphenylporphyrin | orgsyn.org |
Integration within Boron-Dipyrromethene (BODIPY) Fluorophores
Boron-dipyrromethene (BODIPY) dyes are a class of fluorescent dyes known for their superior photophysical properties, including high absorption coefficients, high fluorescence quantum yields, and exceptional stability. thermofisher.comencyclopedia.pub The synthesis of BODIPY dyes typically involves the condensation of a pyrrole derivative with an aldehyde or an acid chloride, followed by oxidation and complexation with a boron trifluoride source. beilstein-journals.orgnih.gov
By using this compound in this synthesis, a BODIPY dye with a diethylaminopropoxyphenyl substituent at the meso-position can be prepared. rsc.org This substitution can be used to tune the spectral properties of the dye, such as shifting the absorption and emission maxima to longer wavelengths. researchgate.net The tertiary amine in the propoxy side chain can also be exploited to create pH-sensitive fluorescent probes. nih.gov
| Reactant 1 | Reactant 2 | Reagents | Product Type | Ref. |
| This compound | 2,4-Dimethylpyrrole | TFA, p-chloranil, Et3N, BF3·OEt2 | meso-(Diethylaminopropoxyphenyl) BODIPY | beilstein-journals.org |
| Benzaldehyde | 2,4-Dimethylpyrrole | TFA, TCBQ, Et3N, BF3·OEt2 | meso-Phenyl BODIPY | rsc.org |
Role as a Key Building Block in Multifunctional Compound Synthesis
The structural features of this compound make it an important building block for the synthesis of multifunctional compounds. The aldehyde group provides a handle for introducing the molecule into larger systems, while the diethylaminopropoxy tail can be tailored to introduce additional functionalities.
For example, chalcones derived from this aldehyde can exhibit both biological activity and fluorescence, making them potential candidates for theranostic applications. nih.gov Similarly, porphyrins and BODIPY dyes functionalized with the diethylaminopropoxy group can be designed to have specific targeting capabilities or to act as sensors for their microenvironment. scienceopen.comnih.gov The tertiary amine can be protonated at low pH, leading to changes in the photophysical properties of the molecule, which is a desirable feature for imaging acidic organelles within cells. nih.gov
Reaction Kinetics and Mechanistic Investigations in Derivatization Processes
The kinetics and mechanism of the derivatization of this compound are influenced by the electronic properties of its substituents. The electron-donating diethylaminopropoxy group increases the electron density on the aromatic ring, which can affect the reactivity of the aldehyde group.
In the Claisen-Schmidt condensation, the rate-determining step is typically the nucleophilic attack of the enolate on the aldehyde. The electron-donating substituent on the benzaldehyde may slightly decrease its electrophilicity, but this effect is often overcome by the reaction conditions. The mechanism proceeds through an aldol addition intermediate, followed by a rapid, base-catalyzed dehydration to form the thermodynamically stable α,β-unsaturated ketone. scialert.net
For porphyrin synthesis, the acid-catalyzed condensation mechanism involves the formation of a dipyrromethane intermediate, which then further reacts to form the porphyrinogen macrocycle. orgsyn.org The electron-donating group on the benzaldehyde can stabilize the carbocation intermediate formed during the electrophilic attack on the pyrrole, potentially influencing the reaction rate and the yield of the final porphyrin.
Mechanistic studies of BODIPY formation have shown that the reaction proceeds through the acid-catalyzed condensation of the aldehyde with two equivalents of pyrrole to form a dipyrromethane, which is then oxidized to a dipyrromethene and subsequently complexed with boron trifluoride. beilstein-journals.orgusask.ca
Catalytic Modalities in Transformations Involving the Aldehyde Moiety and Amine Functionality
While this compound is primarily used as a reactant, its structural components have the potential to participate in catalytic processes. The tertiary amine functionality in the side chain could, in principle, act as an internal base or nucleophilic catalyst in certain intramolecular reactions, although such applications are not widely reported.
More commonly, the aldehyde group can be a substrate in various catalytic transformations. For instance, it can undergo catalytic reduction to the corresponding alcohol, catalytic oxidation to the carboxylic acid, or participate in catalytic C-C bond-forming reactions such as the Wittig or Horner-Wadsworth-Emmons reactions. The presence of the amine-containing side chain might influence the choice of catalyst and reaction conditions to avoid side reactions.
In the context of multicomponent reactions, which are efficient for generating molecular diversity, the aldehyde group is a key participant. mdpi.com For instance, in a Passerini or Ugi reaction, the aldehyde would react with an isocyanide and a carboxylic acid (and an amine for the Ugi reaction) to form complex adducts. nih.gov While specific examples using this compound in these catalytic systems are not prevalent in the literature, its reactivity is expected to be analogous to other substituted benzaldehydes.
Advanced Spectroscopic Characterization of 4 3 Diethylamino Propoxy Benzaldehyde and Its Synthetic Products
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. By analyzing the chemical environment of ¹H (proton) and ¹³C (carbon-13) nuclei, a complete structural map can be assembled.
For 4-[3-(Diethylamino)propoxy]benzaldehyde, the ¹H NMR spectrum is expected to show distinct signals corresponding to each unique proton environment. The aldehyde proton (-CHO) would appear as a characteristic singlet far downfield, typically between 9.8 and 10.0 ppm. The aromatic protons on the benzene ring are expected to form an AA'BB' system, resulting in two doublets, one for the protons ortho to the aldehyde group and another for those ortho to the propoxy group. The aliphatic side chain would present several signals: a triplet for the methylene group attached to the ethereal oxygen (-O-CH₂-), a multiplet for the central methylene group (-CH₂-), another triplet for the methylene group adjacent to the nitrogen (-CH₂-N), a quartet for the methylene protons of the ethyl groups (-N-CH₂-), and a triplet for the terminal methyl protons (-CH₃).
The ¹³C NMR spectrum provides complementary information, showing a signal for each unique carbon atom. Key expected resonances include the carbonyl carbon of the aldehyde group (around 190 ppm), aromatic carbons (110-165 ppm), and multiple aliphatic carbons from the propoxy and ethyl groups in the upfield region (10-70 ppm).
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on standard chemical shift increments and analysis of structurally similar compounds.
| Assignment | ¹H NMR (Predicted δ, ppm) | ¹³C NMR (Predicted δ, ppm) |
| Aldehyde (-CHO) | 9.88 (s, 1H) | 190.8 |
| Aromatic C-H (ortho to -CHO) | 7.82 (d, 2H) | 129.9 |
| Aromatic C-H (ortho to -OPr) | 6.99 (d, 2H) | 114.8 |
| Aromatic C (ipso to -CHO) | - | 132.0 |
| Aromatic C (ipso to -OPr) | - | 164.1 |
| -O-CH₂- | 4.10 (t, 2H) | 66.5 |
| -O-CH₂-CH₂-CH₂-N- | 2.05 (m, 2H) | 26.8 |
| -CH₂-N(Et)₂ | 2.65 (t, 2H) | 51.5 |
| -N-CH₂-CH₃ | 2.55 (q, 4H) | 47.7 |
| -N-CH₂-CH₃ | 1.05 (t, 6H) | 11.8 |
Mass Spectrometry (MS) for Molecular Identity Confirmation
Mass spectrometry (MS) is a vital analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby determining the molecular weight and elemental composition of a compound. For this compound (C₁₄H₂₁NO₂), the calculated exact mass is 235.1572 g/mol . High-resolution mass spectrometry (HRMS) would be expected to confirm this mass to within a few parts per million, providing unambiguous confirmation of the molecular formula.
The fragmentation pattern observed in the mass spectrum offers further structural proof. Electron ionization (EI) would likely induce characteristic fragmentation of the propoxy side chain. Key expected fragmentation pathways include:
Alpha-cleavage adjacent to the nitrogen atom, leading to the formation of a stable iminium ion at m/z 86 ([CH₂=N(CH₂CH₃)₂]⁺).
Cleavage of the C-O bond of the ether, generating a fragment corresponding to the 4-hydroxybenzaldehyde (B117250) cation (m/z 121).
Loss of the entire side chain , resulting in a fragment at m/z 121.
Table 2: Predicted Key Mass Spectrometry Fragments for this compound
| m/z Value (Predicted) | Proposed Fragment Identity |
| 235 | [M]⁺ (Molecular Ion) |
| 220 | [M - CH₃]⁺ |
| 149 | [M - C₅H₁₂N]⁺ |
| 121 | [HOC₆H₄CHO]⁺ |
| 86 | [C₅H₁₂N]⁺ (Iminium Ion) |
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibration of chemical bonds.
The IR spectrum of this compound would display several characteristic absorption bands. A strong, sharp peak between 1685 and 1705 cm⁻¹ is indicative of the C=O (carbonyl) stretching of the aromatic aldehyde. The C-H bond of the aldehyde group typically shows two weak bands around 2720 and 2820 cm⁻¹. Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretching from the propoxy and ethyl groups are observed just below 3000 cm⁻¹. The C-O-C stretching of the ether linkage would produce a strong band in the 1250-1180 cm⁻¹ region.
Table 3: Characteristic Infrared Absorption Frequencies for this compound
| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |
| 3100-3000 | C-H Stretch | Aromatic |
| 2975-2850 | C-H Stretch | Aliphatic (CH₂, CH₃) |
| 2850-2820 | C-H Stretch | Aldehyde |
| 2750-2720 | C-H Stretch (Fermi Resonance) | Aldehyde |
| 1705-1685 | C=O Stretch | Aldehyde Carbonyl |
| 1610-1580 | C=C Stretch | Aromatic Ring |
| 1250-1180 | C-O-C Asymmetric Stretch | Aryl Ether |
| 1170-1120 | C-N Stretch | Tertiary Amine |
Electronic Absorption and Emission Spectroscopy of Derived Chromophores
While this compound itself absorbs in the ultraviolet region, its most interesting electronic properties emerge in its synthetic derivatives, particularly Schiff bases (imines). These are typically formed through a condensation reaction with primary amines. jetir.org The resulting imine linkage (-C=N-) extends the π-conjugated system, shifting the absorption of light into the visible range and often inducing fluorescence. nih.gov
The electronic absorption (UV-Vis) and emission (fluorescence) spectra of these derived chromophores are highly sensitive to their chemical environment. The presence of the electron-donating diethylamino-propoxy group and the nature of the substituent on the amine-derived portion of the Schiff base can lead to significant intramolecular charge transfer (ICT) upon photoexcitation. nih.gov
Studies on related Schiff bases show that increasing solvent polarity often causes a red-shift (bathochromic shift) in the emission spectrum, a phenomenon known as solvatochromism. This indicates a larger dipole moment in the excited state compared to the ground state, which is characteristic of ICT. The specific absorption and emission maxima can be tuned by altering the electronic nature of the substituents, making these compounds suitable for applications in sensors and molecular probes. researchgate.net
Table 4: Representative Optical Properties of Chromophores Derived from Related Aromatic Aldehydes
| Chromophore Type | Solvent | Absorption λmax (nm) | Emission λmax (nm) |
| Salicylideneaniline Schiff Base nih.gov | Cyclohexane | ~370 | ~530 |
| NDI-based Imine researchgate.net | Chloroform | ~365 | ~425 |
| Aniline Schiff Base researchgate.net | Methanol | ~350-450 | - |
Crystallographic Studies of Related Compounds
X-ray crystallography provides the definitive, three-dimensional structure of a molecule in the solid state, offering precise data on bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound itself may not be readily available, analysis of related compounds, such as Schiff bases derived from it, provides invaluable structural information. nih.gov
Crystal structures of related aromatic imines reveal important conformational features. mdpi.com The central C=N imine bond typically adopts an E-configuration. The torsion angle between the benzaldehyde-derived ring and the imine plane is often small, promoting electronic conjugation. However, the torsion angle with the amine-derived aromatic ring can be significant, influencing the extent of π-system delocalization and thus the electronic properties. nih.gov
In the solid state, the packing of these molecules is governed by intermolecular forces such as van der Waals interactions and, if appropriate functional groups are present, hydrogen bonding. The flexible diethylaminopropoxy chain may adopt various conformations to optimize crystal packing, potentially leading to polymorphism where the same compound crystallizes in different forms with distinct properties.
Table 5: Example Crystallographic Data for a Related Schiff Base Compound Data for a representative N,N'-bis(4-methoxybenzylidene)benzene-1,4-diamine.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 9.981 |
| b (Å) | 12.052 |
| c (Å) | 7.643 |
| β (°) | 108.51 |
| Volume (ų) | 870.9 |
| Z (molecules/unit cell) | 2 |
Computational and Theoretical Chemistry of 4 3 Diethylamino Propoxy Benzaldehyde and Analogs
Molecular Structure and Conformational Analysis
For similar flexible chain molecules, such as 1,2-diphenoxyethane, which contains an -O–CH₂–CH₂–O– chain with five flexible dihedral angles, potential energy curves are used to map the landscape and determine conformational preferences. acs.org In analogs like para-substituted benzoic acids with alkoxy and alkyl chains, the number of plausible conformers can be significant, with theoretical calculations showing that multiple conformations can exist with very similar energy levels, often within a few kJ/mol of each other. rsc.org The propoxy chain in 4-[3-(Diethylamino)propoxy]benzaldehyde is likely to adopt either an extended, linear conformation or a folded, bent one, influenced by subtle intramolecular and intermolecular forces. ifj.edu.pl The orientation of the terminal diethylamino group and its interaction with the benzaldehyde (B42025) moiety are critical in determining the dominant conformer in different environments (gas phase, solution, or solid state).
Table 1: Key Torsional Angles in Alkoxy Chains of Benzoic Acid Analogs
| Torsion Angle | Description | Typical Values (degrees) |
|---|---|---|
| θ₁ | C(aromatic)-O-C-C | Varies, influences planarity with ring |
| θ₂ | O-C-C-C | ~180° (anti) |
| θ₃ | C-C-C-N | Can be ~180° (anti) or ~60° (gauche) |
This interactive table is based on data for analogous p-alkoxybenzoic acids and illustrates the typical conformational states of the flexible chain. rsc.org
Quantum Mechanical Calculations on Electronic Properties and Reactivity Profiles
Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and reactivity of aromatic aldehydes and their derivatives. mdpi.comacs.org For a molecule like this compound, DFT calculations at levels such as B3LYP/6-31G(d,p) can provide optimized geometries and key electronic parameters. mdpi.comnih.gov
The electronic properties are largely dictated by the interplay between the electron-donating diethylaminopropoxy group and the electron-withdrawing benzaldehyde group. The lone pair on the ether oxygen and the nitrogen atom increases electron density on the aromatic ring, influencing its reactivity. The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the molecule's chemical behavior. The HOMO is expected to be localized primarily on the electron-rich aromatic ring and the diethylamino group, while the LUMO would be concentrated on the electron-deficient benzaldehyde moiety.
The energy gap between the HOMO and LUMO (ΔE) is a critical indicator of chemical reactivity and kinetic stability. mdpi.com A smaller energy gap suggests higher reactivity. mdpi.com Calculations on similar substituted benzaldehydes, such as 4-hydroxybenzaldehyde (B117250), have shown that such substitutions can lead to a small HOMO-LUMO gap, indicating potential for charge transfer and increased chemical reactivity. mdpi.com
Molecular Electrostatic Potential (MESP) surfaces are used to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. mdpi.com For this compound, the MESP would show a negative potential (electron-rich) around the carbonyl oxygen and the nitrogen atom, making them susceptible to electrophilic attack. Conversely, a positive potential (electron-poor) would be found around the aldehydic proton and the carbons of the aromatic ring attached to the electron-withdrawing groups.
Table 2: Calculated Electronic Properties for Benzaldehyde Analogs (Theoretical Values)
| Property | 4-Hydroxybenzaldehyde | 2-Amino-5-Bromo Benzaldehyde |
|---|---|---|
| HOMO Energy (eV) | -6.53 | -6.21 |
| LUMO Energy (eV) | -1.52 | -2.13 |
| Energy Gap (ΔE) (eV) | 5.01 | 4.08 |
| Dipole Moment (Debye) | 3.15 | 4.89 |
This interactive table presents data from DFT studies on analogous substituted benzaldehydes to illustrate typical electronic property values. mdpi.comaip.org
Predictive Modeling for Reaction Pathways and Selectivity
Computational modeling is instrumental in predicting the pathways and selectivity of chemical reactions involving substituted benzaldehydes. nih.gov The aldehyde functional group is a versatile reactive site, participating in reactions like oxidation, reduction, and condensation. The substituents on the aromatic ring significantly modulate this reactivity. For this compound, the electron-donating nature of the alkoxy chain enhances the nucleophilicity of the aromatic ring and can influence the stereoselectivity and regioselectivity of its reactions.
DFT calculations can be used to map the potential energy surface for a given reaction, identifying transition states and intermediates. rsc.org For instance, in the oxidation of substituted benzaldehydes, the reaction rate is highly dependent on the electronic nature of the substituents. researchgate.net Electron-donating groups, like the one present in the title compound, would be expected to stabilize the transition state of an electrophilic attack on the aldehyde, thereby accelerating the reaction.
Computational studies on the 1,3-dipolar cycloaddition reactions of nitro-substituted benzaldehydes have demonstrated the power of DFT in explaining the high selectivity observed experimentally and the possibility of retro-cycloaddition pathways. acs.org Similarly, for reactions involving this compound, computational models could predict whether a reaction would proceed via a concerted or stepwise mechanism and which stereoisomer would be the major product. Such predictive power is crucial for designing efficient synthetic routes and understanding reaction mechanisms at a molecular level. rsc.orgacs.org
Intermolecular Interaction Analysis in Supramolecular Assemblies
The formation of supramolecular assemblies is governed by a complex interplay of non-covalent intermolecular interactions. nih.govafricaresearchconnects.com In the case of this compound, the presence of a carbonyl group, an ether linkage, a tertiary amine, and an aromatic ring provides multiple sites for such interactions.
Crystal structure analyses of various benzaldehyde derivatives reveal that weak C–H⋯O hydrogen bonds involving the carbonyl group are a common and crucial feature in building their supramolecular networks. nih.govrsc.org The aromatic ring can participate in π–π stacking and C–H⋯π interactions, which further stabilize the molecular packing. nih.govrsc.org The flexible diethylaminopropoxy chain can also engage in van der Waals interactions and potentially weak hydrogen bonds.
Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular contacts in crystal structures. africaresearchconnects.comrsc.org By mapping properties like d_norm (normalized contact distance) onto the surface, one can identify the specific atoms involved in intermolecular bonding and their relative importance. Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts. africaresearchconnects.comrsc.org For this compound, this analysis would likely reveal a high proportion of H⋯H, C⋯H/H⋯C, and O⋯H/H⋯O contacts, highlighting the significance of van der Waals forces and hydrogen bonding in its solid-state structure. The theoretical calculation of intermolecular interaction energies and lattice energies can provide insights into the stability of the resulting crystal packing. rsc.org
Table 3: Common Compound Names
| Compound Name |
|---|
| This compound |
| 1,2-Diphenoxyethane |
| 4-Hydroxybenzaldehyde |
| 2-Amino-5-Bromo Benzaldehyde |
| Benzaldehyde |
Applications in Advanced Materials Science and Chemical Sensing
Precursor for Optically Active Materials with Tunable Properties
The compound is instrumental in the synthesis of novel chromophores for nonlinear optical (NLO) applications. These materials are crucial for technologies that involve modulating the properties of light, such as optical data storage and telecommunications. The diethylamino group acts as an effective electron donor, which, when paired with a suitable electron-accepting part of a molecule, can lead to materials with large quadratic hyperpolarizability values, a key measure of NLO activity.
Researchers have synthesized various permutations of donor and acceptor substituted molecules to investigate the effect of three-dimensional delocalization on nonlinear optical properties. The interplay between through-bond intramolecular charge transfer (ICT) and through-space ICT can generate significant NLO effects. Materials incorporating structures derived from similar benzaldehydes have been investigated for their third-order nonlinear optical (TONLO) properties, which are essential for applications like optical limiting.
Table 1: Properties of Optically Active Materials Derived from Benzaldehyde (B42025) Precursors
| Material Type | Key Feature | Potential Application |
| Nonlinear Optical (NLO) Chromophores | High quadratic hyperpolarizability | Optical signal processing, frequency conversion |
| Three-Dimensional NLO Materials | Through-space intramolecular charge transfer (ICT) | Advanced optical materials |
| Third-Order NLO Crystals | High laser damage threshold | Optical limiting, opto-electronics |
Building Block for Fluorescent Probes and Dyes for Chemical Detection
4-[3-(Diethylamino)propoxy]benzaldehyde is a key intermediate in the synthesis of fluorescent dyes and probes. Its aldehyde group provides a reactive site for condensation reactions, allowing for its integration into larger, more complex fluorescent systems. These systems are designed to exhibit changes in their fluorescence (such as turning on, turning off, or shifting in color) upon interaction with a specific chemical target.
For instance, this aldehyde can be used to synthesize rosamines and other xanthene-based dyes. The synthesis often involves the condensation of the benzaldehyde derivative with a phenol compound, such as 3-(diethylamino)phenol, to create the core structure of the dye. These dyes can then be functionalized to act as selective fluorescent probes for various analytes, including biogenic amines, which are important in diagnosing diseases and in environmental monitoring. The development of such probes is a significant area of research, with a focus on creating tools for the rapid, simple, and accurate detection of trace amounts of substances.
Table 2: Fluorescent Probes and Dyes from Benzaldehyde Derivatives
| Probe/Dye Class | Synthetic Precursors | Target Analyte | Sensing Mechanism |
| Rosamine Dyes | This compound, 3-(Diethylamino)phenol | Biogenic Amines | Change in fluorescence upon reaction/binding |
| Xanthene Derivatives | Benzaldehyde derivatives, Phenols | Metal Ions, Reactive Species | Coordination or reaction leading to photophysical changes |
| Salicylaldehyde-Based Probes | 4-(Diethylamino)salicylaldehyde | Various analytes | Intramolecular Charge Transfer (ICT) modulation |
Development of Sensor Platforms for Specific Chemical Analytes
Beyond individual fluorescent probes, this compound and its derivatives are integral to the creation of comprehensive sensor platforms. These platforms may involve immobilizing the sensing molecule onto a solid support or integrating it into a device for on-site detection. The versatility of the benzaldehyde structure allows for its incorporation into various materials, including polymers and hydrogels, to develop robust sensing systems.
The utility of these compounds extends to creating sensors for a range of important analytes. For example, derivatives of 4-(diethylamino)salicylaldehyde have shown potential in creating fluorescent sensors for biological and environmental monitoring. The design of these platforms focuses on achieving high selectivity and sensitivity for the target analyte, enabling its detection even in complex mixtures. The development of reactivity-based fluorescent probes is a growing field, offering powerful tools for imaging and detecting specific molecules like formaldehyde and other reactive carbonyl species in biological systems.
Table 3: Sensor Platforms Incorporating Benzaldehyde-Based Compounds
| Platform Type | Sensing Molecule Component | Target Analyte | Application Area |
| Fluorescent Test Strips | Immobilized Salicylaldehyde-based probe | Diethylchlorophosphate | On-site chemical detection |
| Bio-imaging Agents | Mitochondrial/ER tracker dyes | Cellular organelles | Biological research, diagnostics |
| Environmental Monitors | Dyes sensitive to specific contaminants | Arsenic, Phosgene | Food safety, environmental monitoring |
Analytical Methodologies for Detection, Identification, and Purity Assessment
Chromatographic Techniques for Separation and Quantification (e.g., GC-MS, LC-UV, LC-MS)
Chromatography is a cornerstone for the analysis of 4-[3-(Diethylamino)propoxy]benzaldehyde, providing powerful separation of the target compound from impurities, starting materials, and byproducts.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly effective technique for the analysis of volatile and thermally stable compounds. For this compound, GC-MS allows for the separation of the compound from other volatile components in a mixture, followed by its identification and quantification. In a typical GC-MS analysis, the sample is vaporized and passed through a capillary column (e.g., a nonpolar HP-5MS column). rsc.org Separation is achieved based on the differential partitioning of analytes between the mobile gas phase and the stationary phase lining the column. The temperature of the column is gradually increased to facilitate the elution of compounds with different boiling points. rsc.org
Following separation by GC, the eluted molecules enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum, a unique fragmentation pattern or "fingerprint" of the molecule, allows for unambiguous identification by comparing it to spectral libraries. The mass spectrometer can also be operated in Single Ion Monitoring (SIM) mode for enhanced sensitivity and quantitative analysis. rsc.org
Liquid Chromatography with Ultraviolet Detection (LC-UV)
High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a widely used method for the quantification and purity assessment of aromatic aldehydes. researchgate.net The presence of the benzaldehyde (B42025) chromophore in this compound makes it suitable for UV detection. ukm.mynih.gov
Separation is typically achieved using a reversed-phase column, such as a C18 column, where the nonpolar stationary phase separates compounds based on their hydrophobicity. nih.gov A mobile phase consisting of a mixture of an aqueous buffer and an organic solvent (like acetonitrile (B52724) or methanol) is used to elute the compounds from the column. researchgate.net The UV detector measures the absorbance of the eluate at a specific wavelength where the analyte absorbs strongly, allowing for precise quantification based on a calibration curve. nih.gov This method is valued for its robustness, precision, and accuracy in determining the purity of the compound in bulk materials and formulations. researchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the powerful separation capabilities of HPLC with the high sensitivity and specificity of mass spectrometry. This technique is particularly useful for analyzing complex mixtures or for detecting the compound at very low concentrations. After separation on an LC column, the analyte is introduced into the mass spectrometer source (e.g., electrospray ionization - ESI), where it is ionized. The mass analyzer then separates the ions based on their mass-to-charge ratio, providing molecular weight information and structural data from fragmentation patterns. LC-MS is an invaluable tool for impurity profiling and stability studies.
| Technique | Column Type | Mobile Phase/Carrier Gas | Detection Method | Typical Application |
|---|---|---|---|---|
| GC-MS | Capillary Column (e.g., HP-5MS, Equity-1) rsc.org | Inert Gas (e.g., Helium) | Mass Spectrometry (Scan or SIM) | Identification, Purity, Volatile Impurities |
| LC-UV | Reversed-Phase (e.g., C18) nih.gov | Acetonitrile/Water or Methanol/Buffer researchgate.net | UV Absorbance (e.g., 254 nm, 310 nm) researchgate.netnih.gov | Quantification, Purity Assessment |
| LC-MS | Reversed-Phase (e.g., C18) | Acetonitrile/Water with Formic Acid or Ammonium (B1175870) Hydroxide researchgate.net | Mass Spectrometry (e.g., ESI) | Trace Analysis, Impurity Profiling, Structural Confirmation |
Spectrophotometric Methods for Trace Analysis and Purity Evaluation
UV-Visible spectrophotometry is a straightforward and accessible method for the analysis of this compound. The conjugated system of the benzaldehyde moiety gives rise to characteristic absorption bands in the UV region. ukm.my This technique can be used for quantitative analysis by applying the Beer-Lambert law, which relates absorbance to concentration.
For purity evaluation, a UV-Vis spectrum of the sample can be recorded over a range of wavelengths. The presence of impurities may be indicated by shifts in the wavelength of maximum absorbance (λmax) or the appearance of additional absorption peaks compared to a pure reference standard. researchgate.net Spectrophotometry is also employed in the formation of derivatives or complexes that exhibit a color change or a shift in absorbance, which can be used for selective detection and quantification. researchgate.net For instance, the reaction of the aldehyde group to form a Schiff base can produce a new chromophore with a distinct λmax, providing a basis for specific assays. ukm.my
Advanced Techniques for Purity Analysis and Quality Control
Beyond standard chromatographic and spectrophotometric methods, more advanced techniques are essential for comprehensive quality control and unambiguous structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is one of the most powerful tools for the structural elucidation of organic molecules. Both ¹H NMR and ¹³C NMR provide detailed information about the molecular structure of this compound, confirming the presence and connectivity of all atoms. For purity analysis, ¹H NMR is particularly valuable as the integral of each signal is directly proportional to the number of protons it represents. This allows for the quantification of the main compound relative to any proton-containing impurities without the need for a specific reference standard for each impurity. The presence of unexpected signals in the spectrum can signify impurities, and their structure can often be deduced from the chemical shift, splitting pattern, and integration.
Elemental Analysis
Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, oxygen) in the compound. By comparing the experimentally determined percentages with the theoretical values calculated from the molecular formula (C₁₄H₂₁NO₂), the elemental purity of the sample can be confirmed. This technique is fundamental for verifying the identity and purity of a newly synthesized batch of the compound.
These analytical methodologies, often used in combination, provide a comprehensive framework for the quality control of this compound, ensuring its identity, strength, and purity for its intended applications.
Emerging Research Directions and Future Perspectives
Exploration of Novel Reaction Pathways and Sustainable Catalysis
The synthesis of 4-[3-(Diethylamino)propoxy]benzaldehyde and its analogs is an active area of research, with a strong emphasis on developing novel, more sustainable reaction pathways. Traditional synthetic routes are being re-evaluated to improve efficiency, reduce waste, and utilize more environmentally benign reagents and catalysts.
One promising approach involves the use of phase-transfer catalysis (PTC) . This methodology facilitates the reaction between reactants in different phases (e.g., a water-soluble nucleophile and an organic-soluble substrate), often leading to increased reaction rates, milder reaction conditions, and reduced use of hazardous organic solvents. The application of PTC in the synthesis of related benzaldehyde (B42025) derivatives has shown the potential for high yields and selectivity.
Furthermore, the development of novel sustainable catalysts is a key focus. Researchers are exploring the use of heterogeneous catalysts, which can be easily separated from the reaction mixture and recycled, thereby minimizing waste and reducing costs. For the etherification step in the synthesis of this compound, solid-supported catalysts and reusable base catalysts are being investigated as greener alternatives to traditional homogeneous catalysts. The goal is to design catalytic systems that are not only efficient and selective but also have a minimal environmental footprint.
Design and Synthesis of New Derivatives with Tailored Physicochemical Attributes
The core structure of this compound offers a versatile scaffold for the design and synthesis of new derivatives with tailored physicochemical properties. By strategically modifying different parts of the molecule, researchers can fine-tune its characteristics for specific applications.
The exploration of structure-activity relationships (SAR) is crucial in this endeavor. For the closely related compound, 4-(diethylamino)benzaldehyde (DEAB), studies have shown that modifications to the amino group and the aromatic ring can significantly impact its biological activity. For instance, the introduction of different alkyl or aryl groups on the nitrogen atom can alter the compound's lipophilicity and steric profile, thereby influencing its interaction with biological targets. Similarly, the addition of substituents to the benzaldehyde ring can modulate its electronic properties and reactivity.
The synthesis of these new derivatives often employs standard organic chemistry reactions, such as nucleophilic substitution to introduce different alkoxy chains or modifications to the aldehyde group. The resulting library of compounds can then be screened to identify candidates with optimized properties, such as enhanced solubility, improved stability, or specific biological activity.
Below is a table of selected derivatives of the related 4-(diethylamino)benzaldehyde (DEAB) scaffold and their reported biological activities:
| Compound Name | Modification from DEAB | Reported Biological Activity |
| 4-(Dipropylamino)benzaldehyde | Diethylamino group replaced with dipropylamino group | Potent inhibitor of aldehyde dehydrogenase (ALDH) nih.gov |
| 4-(Dimethylamino)benzaldehyde | Diethylamino group replaced with dimethylamino group | Lower binding affinity to ALDH1 compared to DEAB nih.gov |
| 4-(Dibutylamino)benzaldehyde | Diethylamino group replaced with dibutylamino group | Low binding affinity to ALDH1 nih.gov |
This table is for illustrative purposes and showcases derivatives of a related compound to highlight the potential for modification of the this compound scaffold.
Integration with Green Chemical Engineering Principles in Production
The large-scale production of this compound is being re-imagined through the lens of green chemical engineering principles. The aim is to develop manufacturing processes that are not only economically viable but also environmentally sustainable. researchgate.net This involves a holistic approach that considers the entire life cycle of the product, from raw material sourcing to final product disposal.
Key principles of green engineering being applied include:
Waste Prevention: Designing synthetic routes that minimize the generation of byproducts and waste streams. nih.gov This can be achieved through atom-economical reactions that maximize the incorporation of starting materials into the final product. nih.gov
Use of Safer Solvents and Auxiliaries: Replacing hazardous organic solvents with greener alternatives such as water, supercritical fluids, or bio-derived solvents. nih.gov The use of solvent-free reaction conditions is also being explored.
Design for Energy Efficiency: Developing processes that operate at ambient temperature and pressure to reduce energy consumption. nih.gov The use of catalysis can play a significant role in lowering the activation energy of reactions and thus the required energy input. nih.gov
Use of Renewable Feedstocks: Investigating the use of bio-based raw materials to reduce reliance on fossil fuels. nih.gov For example, research is ongoing into the production of aromatic aldehydes from renewable sources like lignin. openreview.net
Application of Machine Learning and AI in Compound Design and Synthesis Prediction
The fields of machine learning (ML) and artificial intelligence (AI) are revolutionizing the process of chemical discovery and development. These powerful computational tools are being increasingly applied to the design of novel molecules and the prediction of their synthetic pathways, offering the potential to accelerate research and reduce the need for extensive experimental work.
For this compound and its derivatives, ML and AI can be utilized in several key areas:
De Novo Design of Novel Derivatives: Generative AI models, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), can be trained on large datasets of known molecules to learn the underlying rules of chemical structure and bonding. nih.govresearchgate.net These models can then be used to generate novel chemical structures with desired physicochemical properties, such as improved solubility, specific biological activity, or enhanced stability.
Prediction of Physicochemical Properties: Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can be developed using machine learning algorithms to predict the properties of newly designed derivatives without the need for their synthesis and experimental testing. nih.govresearchgate.net This allows for the rapid screening of large virtual libraries of compounds to identify the most promising candidates for further investigation.
Synthesis Prediction and Retrosynthesis: AI-powered retrosynthesis tools can analyze a target molecule, such as a novel derivative of this compound, and propose a viable synthetic route by working backward from the final product to readily available starting materials. nih.govchemrxiv.orgnih.gov These algorithms can help chemists to identify the most efficient and cost-effective synthetic strategies.
The integration of these computational approaches into the research and development workflow for this compound has the potential to significantly streamline the discovery of new, high-performance materials and molecules.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
